4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound characterized by a fused pyrazolo and pyrimidine ring system. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. The compound's structure features a chlorine atom at the 4th position and a cyano group at the 3rd position, which are crucial for its reactivity and biological interactions.
This compound does not have known natural origins but is synthesized in laboratory settings. It falls under the classification of fused heterocycles, specifically pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse pharmacological properties. The compound is associated with various biological activities, including anticancer and antibacterial effects.
The synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves several key steps:
The reaction conditions are typically mild, allowing for good yields of the desired product without extensive purification needs.
The molecular formula for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is . Its InChI code is 1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H.
The structure consists of:
This bicyclic arrangement is significant for its biological activity and interaction with various cellular targets.
The primary mechanism of action for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves inhibition of Cyclin-Dependent Kinase 2 (CDK2), an essential enzyme in cell cycle regulation. The compound binds to the active site of CDK2, disrupting its activity through hydrogen bonding interactions. This inhibition leads to cell cycle arrest, particularly affecting cancer cell proliferation pathways .
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, highlighting its potential as an anticancer agent .
Chemical properties include:
These properties influence its behavior in various chemical reactions and biological interactions.
The applications of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile span several domains:
Future research may focus on optimizing its structure for enhanced selectivity and potency in therapeutic applications while exploring additional biological targets beyond CDK2.
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile derivatives function as potent ATP-competitive inhibitors by mimicking the purine scaffold of ATP. Their planar pyrazolopyrimidine core occupies the adenine binding pocket of EGFRWT, forming critical hydrogen bonds with residues in the hinge region (e.g., Cys773 and Met769). The 3-carbonitrile group enhances binding affinity through hydrophobic interactions with the hydrophobic region I of the ATP-binding site, while the 4-chloro substituent stabilizes the inactive kinase conformation. This binding mode results in nanomolar inhibitory activity, as evidenced by compound 12b (a derivative) exhibiting an IC50 of 0.016 µM against EGFRWT [1].
These derivatives overcome the steric hindrance and altered ATP affinity caused by the "gatekeeper" T790M mutation. The 3-carbonitrile group’s compact size allows accommodation within the mutated ATP-binding pocket, while the chloro substituent maintains hydrophobic contacts with Leu792 and Met790. Compound 12b demonstrated significant activity against EGFRT790M (IC50 = 0.236 µM), attributed to optimized interactions with Asp855 and the P-loop [1].
Resistance to first- (e.g., erlotinib) and second-generation (e.g., neratinib) EGFR-TKIs arises from EGFRT790M mutations and MET amplification. Pyrazolopyrimidine derivatives address this by:
Table 1: EGFR Inhibitory Activity of Key Derivatives
Compound | IC50 (µM) EGFRWT | IC50 (µM) EGFRT790M |
---|---|---|
12b | 0.016 | 0.236 |
Reference TKI (Erlotinib) | 0.002 | >1 |
Derivatives like 14 and 15 inhibit CDK2/cyclin A2 by binding to the ATP pocket, mimicking purine interactions. The pyrazolopyrimidine core anchors to the hinge region via hydrogen bonds with Leu83, while the carbonitrile group extends into the hydrophobic ribose pocket. This inhibits phosphorylation of retinoblastoma (Rb) protein, arresting the cell cycle at the G1/S phase. Compound 14 achieved an IC50 of 0.057 µM against CDK2/cyclin A2, comparable to sorafenib (0.184 µM) [4].
Thioglycoside-conjugated analogs (e.g., 14, 15) enhance cellular uptake via glucose transporters (GLUTs), promoting accumulation in cancer cells. These derivatives:
Table 2: CDK2 Inhibitory Activity and Cytotoxicity of Derivatives
Compound | CDK2 IC50 (µM) | IC50 HCT-116 (nM) | Caspase-3 Increase (Fold) |
---|---|---|---|
14 | 0.057 ± 0.003 | 6 | 7.32 |
15 | 0.119 ± 0.007 | 7 | 6.91 |
Sorafenib | 0.184 ± 0.010 | 19 | 3.5 |
Treatment with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile derivatives significantly elevates the pro-apoptotic BAX protein while suppressing anti-apoptotic Bcl-2. Compound 12b increased the BAX/Bcl-2 ratio by 8.8-fold in A549 lung cancer cells, triggering mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, activating caspase-9 and -3. Flow cytometry confirmed G2/M phase arrest and apoptosis induction (18.98-fold increase in annexin V-positive cells) [1] [3].
Although less characterized than kinase inhibition, select derivatives disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, suppressing polymerization. Concurrently, they inhibit VEGFR-2 kinase activity, reducing angiogenesis. Compound 12b (from a related study) inhibited VEGFR-2 at IC50 = 0.063 µM, comparable to sunitinib (0.035 µM). This dual action:
Table 3: Antiangiogenic and Tubulin Effects
Parameter | Compound 12b | Sunitinib |
---|---|---|
VEGFR-2 IC50 (µM) | 0.063 ± 0.003 | 0.035 ± 0.012 |
Wound Healing Reduction (%) | 23 | 35 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0